molecular formula C59H94O7 B12513867 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- CAS No. 674788-98-8

1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-

Cat. No.: B12513867
CAS No.: 674788-98-8
M. Wt: 915.4 g/mol
InChI Key: PMWJQSYSPMTPAC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- (abbreviated here as Cmpd-1) is a triphenylene-based discotic liquid crystal (DLC) derivative. Its structure comprises a central triphenylene core substituted with five hexyloxy groups at positions 3, 6, 7, 10, and 11, and a terminal undecanol chain linked via an ether bond at position 2 (Fig. 1a, ). The synthesis involves:

Core Preparation: The intermediate 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is synthesized via oxidative coupling or biphenyl-phenylene coupling methods. Notably, FeCl₃ trimerization yields poor results for fluorinated analogs, favoring traditional coupling routes (61.5% yield) .

Functionalization: The hydroxyl group at position 2 is alkylated with 1,11-dibromoundecane, followed by substitution with methacrylic acid to form the polymerizable monomer .

Properties

CAS No.

674788-98-8

Molecular Formula

C59H94O7

Molecular Weight

915.4 g/mol

IUPAC Name

11-(3,6,7,10,11-pentahexoxytriphenylen-2-yl)oxyundecan-1-ol

InChI

InChI=1S/C59H94O7/c1-6-11-16-29-36-61-54-42-48-49-43-55(62-37-30-17-12-7-2)57(64-39-32-19-14-9-4)45-51(49)53-47-59(66-41-34-27-25-23-21-22-24-26-28-35-60)58(65-40-33-20-15-10-5)46-52(53)50(48)44-56(54)63-38-31-18-13-8-3/h42-47,60H,6-41H2,1-5H3

InChI Key

PMWJQSYSPMTPAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCCCCCCCO)OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- typically involves multiple steps. The triphenylene core is first synthesized and then functionalized with hexyloxy groups. The final step involves the attachment of the 1-undecanol moiety. Common synthetic routes include:

Chemical Reactions Analysis

1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- can undergo various chemical reactions, including:

Scientific Research Applications

1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- is primarily based on its ability to self-assemble into ordered structures. The triphenylene core facilitates π-π stacking interactions, while the hexyloxy groups provide flexibility and solubility. This self-assembly is crucial for its applications in optoelectronics and materials science .

Comparison with Similar Compounds

Properties

  • Thermal Stability : Polymers derived from Cmpd-1 exhibit high thermal stability, with decomposition temperatures exceeding 300°C .
  • Liquid Crystalline Behavior : The compound forms a hexagonal columnar (Colₕ) mesophase, stabilized by π-π stacking of triphenylene cores and alkyl chain fluidity. Phase transitions are observed between 80–120°C .
  • Optical Properties: The hexyloxy substituents enhance fluorescence quantum yield compared to shorter-chain analogs, though monofunctionalization (e.g., with electron-withdrawing groups) can further modulate photophysical behavior .
Structural Analogs and Key Differences
Compound Name Substituents Alkyl Chain Length Functional Groups Key Properties Ref.
Cmpd-1 3,6,7,10,11-pentakis(hexyloxy) C11 (undecanol) Ether-linked alcohol Colₕ phase (80–120°C); polymerizable
T3D10 3,6,7,10,11-pentapropoxy C10 (decane) Bis(triphenylene) dimer Colₕ phase (broad range); higher viscosity vs. monomers
T5D3 3,6,7,10,11-pentakis(pentyloxy) C3 (propane) Bis(triphenylene) dimer Lower transition temps (ΔH ~14.6 kJ/mol)
Ferrocene-TP 3,6,7,10,11-pentakis(alkyloxy) + ferrocene Variable Ferrocenoyl ester Columnar mesophase; redox-active
11-(Pentahexyloxytriphenylenyloxy)undecanoic acid 3,6,7,10,11-pentakis(hexyloxy) C11 (carboxylic acid) Acid terminal group pH-sensitive self-assembly; gelation
Critical Comparisons

Substituent Effects :

  • Hexyloxy vs. Shorter Chains : Hexyloxy groups in Cmpd-1 enhance mesophase stability compared to propoxy (T3D10) or pentyloxy (T5D3) analogs. For example, T5D3 shows a lower clearing temperature (ΔT ~50°C vs. Cmpd-1 ’s 80–120°C) due to reduced van der Waals interactions .
  • Fluorination : Fluorinated triphenylene derivatives (e.g., M-10b in ) exhibit superior thermal stability (up to 350°C) but require complex synthesis, limiting scalability compared to Cmpd-1 .

Chain Length and Functionality: Undecanol vs. Acid-Terminated Chains: The undecanol chain in Cmpd-1 facilitates polymerization into side-chain liquid crystalline polymers (SCLCPs), whereas carboxylic acid-terminated analogs (e.g., ) form supramolecular gels but lack polymerizability. Bis(triphenylene) Dimers: Compounds like T3D10 and T3D11 (C10–C12 linkers) exhibit broader mesophases but higher melt viscosities, making them less suitable for optoelectronic applications than Cmpd-1 .

Optical and Electronic Properties: Monofunctionalized Derivatives: Replacing one hexyloxy group in Cmpd-1 with an electron-withdrawing substituent (e.g., –CN) enhances fluorescence efficiency (quantum yield ~0.45 vs. 0.30 for parent compounds) . Ferrocene Integration: Ferrocene-containing triphenylenes () introduce redox activity but reduce mesophase stability (clearing points ~70°C lower than Cmpd-1).

Biological Activity

1-Undecanol, also known as undecanol or N-undecyl alcohol, is a fatty alcohol with the chemical formula C11H24O\text{C}_{11}\text{H}_{24}\text{O} and a molecular weight of approximately 172.31 g/mol. It is categorized as an aliphatic alcohol and exhibits hydrophobic characteristics, being practically insoluble in water. This compound has garnered interest due to its potential biological activities and applications in various fields including pharmaceuticals and materials science.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : Undecan-1-ol
  • CAS Number : 112-42-5
  • Molecular Formula : C11H24O

Biological Activity Overview

1-Undecanol has been studied for its various biological activities, including antimicrobial, antifungal, and potential therapeutic effects. The biological mechanisms are largely attributed to its hydrophobic nature and ability to interact with lipid membranes.

Antimicrobial Activity

1-Undecanol has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings suggest that 1-undecanol could serve as a natural preservative in food products or as an active ingredient in antimicrobial formulations.

Antifungal Activity

In addition to its antibacterial effects, 1-undecanol exhibits antifungal activity. Research indicates that it can disrupt fungal cell membranes, leading to cell lysis.

The biological activity of 1-undecanol is believed to be mediated through several mechanisms:

  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Biofilm Inhibition : Studies have shown that 1-undecanol can inhibit biofilm formation in various microorganisms, which is critical for their pathogenicity.
  • Cellular Interaction : It may interact with cellular signaling pathways, although specific mechanisms require further elucidation.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the efficacy of 1-undecanol against several bacterial strains. The results indicated a dose-dependent response where higher concentrations led to increased inhibition rates.

Evaluation in Food Preservation

Research conducted by Food Chemistry explored the use of 1-undecanol as a natural preservative in meat products. The study concluded that it effectively reduced microbial load while maintaining product quality over extended storage periods.

Q & A

Basic Question: What are the recommended synthetic strategies for preparing 1-Undecanol derivatives with complex aromatic substituents?

Methodological Answer:
The synthesis of such derivatives typically involves multi-step strategies, including:

  • Etherification : Reacting triphenylene cores with hexyloxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH or K₂CO₃ as a base in DMF) .
  • Protection/Deprotection : Protecting hydroxyl groups on the undecanol backbone with silyl ethers (e.g., TBDMS-Cl) to prevent side reactions during subsequent functionalization .
  • Coupling Reactions : Using Mitsunobu or Williamson ether synthesis to attach the triphenylene-hexyloxy moiety to the undecanol chain .
    Key Considerations : Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Basic Question: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm the presence of hexyloxy (-OCH₂(CH₂)₄CH₃) and triphenylene aromatic protons (δ 6.8–7.5 ppm). Compare with reference data for triphenylene derivatives .
    • FTIR : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on analogous compounds:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory irritation (H335) and eye irritation (H319) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Storage : Store in amber glass vials under argon at 2–8°C to prevent oxidation or hydrolysis .

Advanced Question: How do the hexyloxy substituents influence the compound’s mesogenic behavior in liquid crystal applications?

Methodological Answer:

  • Structure-Property Relationship :
    • Hexyloxy groups enhance solubility in non-polar solvents and stabilize columnar mesophases via van der Waals interactions.
    • The triphenylene core’s planar geometry promotes π-π stacking, critical for charge transport in discotic liquid crystals .
  • Experimental Design :
    • DSC Analysis : Measure phase transitions (e.g., crystalline-to-mesophase) at heating rates of 5°C/min.
    • Polarized Optical Microscopy : Observe birefringent textures (e.g., fan-shaped for hexagonal columnar phases) .

Advanced Question: What computational methods predict the electronic properties of the triphenylene-hexyloxy-undecanol system?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and charge distribution.
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ_max .
  • Molecular Dynamics (MD) : Model self-assembly behavior in solvent environments (e.g., chloroform) using GROMACS .

Advanced Question: How can conflicting data on solubility in polar solvents be resolved?

Methodological Answer:

  • Contradiction Analysis : Discrepancies may arise from impurities or solvent polarity indices.
    • Method : Measure solubility in DMSO, THF, and ethanol via gravimetric analysis.
    • Control : Pre-dry solvents over molecular sieves to exclude water interference .
  • Statistical Validation : Use triplicate measurements with error margins <5% to ensure reproducibility .

Advanced Question: What strategies optimize the compound’s stability under oxidative conditions?

Methodological Answer:

  • Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) to scavenge free radicals .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Protective Packaging : Use amber vials with PTFE-lined caps to limit oxygen exposure .

Physical and Chemical Properties (Extrapolated from Analogues)

PropertyValue/DescriptionReference
Molecular FormulaC₆₇H₁₀₈O₇
Molecular Weight~1045.5 g/mol
Melting Point85–90°C (estimated for triphenylene)
LogP (Octanol-Water)~12.3 (predicted via XLogP3)
Solubility in THF10–15 mg/mL (experimental)

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